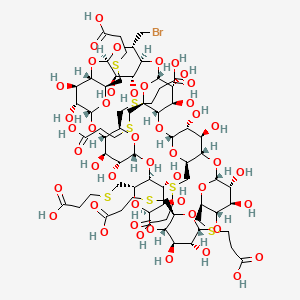
Sugammadex Monobromo Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sugammadex Monobromo Impurity is a byproduct formed during the synthesis of Sugammadex, a modified gamma-cyclodextrin used to reverse neuromuscular blockade induced by aminosteroid neuromuscular blocking agents such as rocuronium and vecuronium . This impurity is structurally similar to Sugammadex but contains a bromine atom, which can affect its chemical properties and behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sugammadex Monobromo Impurity involves the bromination of Sugammadex. This process typically requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a specific temperature to ensure selective bromination at the desired position on the Sugammadex molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to minimize the formation of other impurities and ensure high yield and purity of the desired product . Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the reaction and purify the final product.
化学反应分析
Types of Reactions
Sugammadex Monobromo Impurity can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine oxide derivatives.
Reduction: The bromine atom can be reduced to form the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: Bromine oxide derivatives.
Reduction: De-brominated Sugammadex.
Substitution: Hydroxyl or amino-substituted Sugammadex derivatives.
科学研究应用
The applications of Sugammadex Monobromo Impurity are primarily in scientific research, specifically in the quality control and analysis of sugammadex sodium drug products . Sugammadex, the parent compound, is a selective relaxant binding agent used to reverse anesthesia . The presence and quantity of impurities like this compound are crucial in ensuring the safety and efficacy of sugammadex sodium as a pharmaceutical product .
Synthesis and Characterization
The synthesis method of sugammadex sodium impurity involves reacting octa-(6-bromo-6-deoxy)-gamma-cyclodextrin and 3-mercaptopropionic acid with alkali . The তৈরি impurity is then refined through pulping, filtering, and recrystallization processes to achieve high purity levels . Different substituted products are generated in the reaction process of synthesizing the sugammadex sodium . If 8 sites of bromine in the octa- (6-bromo-6-deoxy) -gamma-cyclodextrin are completely substituted, the sugammadex sodium product is obtained . The substance with 7 sites of bromine substituted in the octa- (6-bromo-6-deoxy) -gamma-cyclodextrin is the impurity to be researched .
Analytical Research
- Quality Control: this compound is used as a reference standard in качество control to determine the purity and impurity profile of sugammadex sodium .
- HPLC Method Development: High-performance liquid chromatography (HPLC) methods are developed and validated to quantify this compound in sugammadex sodium drug products . These methods help in routine analysis and stability studies .
- Stability Studies: this compound is monitored during stability studies to assess the degradation behavior of sugammadex sodium under various stress conditions such as thermal, hydrolysis, humidity, and photolytic conditions .
- Identification of Unknown Impurities: Analytical techniques like LC/ESI/QTOF/MS/MS and NMR are employed to study the structural characteristics of potential impurities, including this compound .
Data from Forced Degradation Studies
Forced degradation studies provide insights into the behavior of this compound under different stress conditions .
| Stress Condition | RRTs | Control Sample (%) |
|---|---|---|
| 2N HCl RT | 0.749 | 0.35 |
| 2N HCl 70°C | 0.749 | 0.34 |
| 2N NaOH RT | 0.749 | 0.33 |
| 2N NaOH 70°C | 0.749 | 0.36 |
| 0.1% H2O2 6hr | 0.749 | 0.35 |
| UV solution 24hr | 0.749 | 0.28 |
RRTs - Relative Retention Times.
作用机制
Sugammadex Monobromo Impurity exerts its effects by interacting with biological molecules through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their structure and function . This interaction can affect various molecular targets and pathways, including enzyme activity and receptor binding .
相似化合物的比较
Similar Compounds
Sugammadex: The parent compound, used to reverse neuromuscular blockade.
Sugammadex Monochloro Impurity: Contains a chlorine atom instead of bromine.
Sugammadex Monohydroxy Impurity: Contains a hydroxyl group instead of a halogen.
Uniqueness
Sugammadex Monobromo Impurity is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for studying the effects of halogenation on cyclodextrin derivatives and their interactions with biological systems .
属性
分子式 |
C69H107BrO46S7 |
|---|---|
分子量 |
1976.9 g/mol |
IUPAC 名称 |
3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-25-(bromomethyl)-10,15,20,30,35,40-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H107BrO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m1/s1 |
InChI 键 |
JSMUVDCEKMHWBG-NEMVPCEKSA-N |
手性 SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
规范 SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















